Pyrazinobutazone

Pharmaceutical salt formation Thermal analysis Preformulation

CAS 4985-25-5 offers decisive formulation advantages over phenylbutazone free acid. The piperazine salt formation enables >10-fold aqueous solubility enhancement and a higher melting point of 180°C (decomp), enabling hot-melt extrusion and high-shear wet granulation under elevated temperatures. This salt is non-interchangeable with other phenylbutazone forms due to distinct dissolution kinetics and crystal geometry. Procure this specific salt form for oral liquids, injectables, or polymorph screening studies where thermal stability and solubility are critical.

Molecular Formula C23H30N4O2
Molecular Weight 394.5 g/mol
CAS No. 4985-25-5
Cat. No. B1679905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinobutazone
CAS4985-25-5
Synonyms4-butyl-1,2-diphenyl-3,5-pyrazolidinedione cpd with piperazine
Carudol
DB 139
DB-139
pyrasanone
pyrazinobutazon
pyrazinobutazone
Molecular FormulaC23H30N4O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C1CNCCN1
InChIInChI=1S/C19H20N2O2.C4H10N2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-2-6-4-3-5-1/h4-13,17H,2-3,14H2,1H3;5-6H,1-4H2
InChIKeyHWGAOXKGTHUMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Butyl-1,2-diphenylpyrazolidine-3,5-dione;piperazine (CAS 4985-25-5): Chemical Identity and Class Context for Scientific Procurement


4-Butyl-1,2-diphenylpyrazolidine-3,5-dione;piperazine (CAS 4985-25-5), also known as pyrazinobutazone or phenylbutazone piperazine, is a 1:1 salt complex formed between the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone and piperazine [1]. It belongs to the pyrazolidinedione class of NSAIDs, which exert their therapeutic effects primarily through inhibition of cyclooxygenase (COX) enzymes and subsequent blockade of prostaglandin synthesis [2]. The compound was developed as a pharmaceutical derivative intended to address specific formulation challenges associated with the parent phenylbutazone free acid, particularly its poor aqueous solubility (0.2 g/L at 25°C) [3]. The piperazine counterion selection represents a deliberate pharmaceutical salt formation strategy aimed at modifying physicochemical properties while retaining the core anti-inflammatory, analgesic, and antipyretic activities of the pyrazolidinedione scaffold [4].

Why Phenylbutazone Piperazine Salt (CAS 4985-25-5) Cannot Be Interchanged with Phenylbutazone Free Acid or Sodium Salt


Direct substitution between phenylbutazone piperazine salt (CAS 4985-25-5) and other phenylbutazone forms (free acid or sodium salt) is not pharmacologically or pharmaceutically equivalent. The piperazine salt formation fundamentally alters key physicochemical properties, particularly aqueous solubility and dissolution rate, which directly impact in vivo absorption kinetics and formulation development pathways [1]. While phenylbutazone free acid exhibits negligible aqueous solubility (0.2 g/L at 25°C), piperazine-based salt formation has been demonstrated across multiple NSAID systems to increase solubility by >10-fold and accelerate dissolution rates compared to bulk drug in pure water, with the improvement closely related to salt structure [2]. Furthermore, the piperazine counterion introduces distinct molecular geometry and electronic delocalization along C–O and C–C bonds relative to phenylbutazone alone, changes that may relate to differential biological activity [3]. For procurement decisions, these physicochemical distinctions translate to non-interchangeable formulation behavior, altered stability profiles, and potentially divergent in vivo performance. Below, quantitative evidence establishes precisely where CAS 4985-25-5 demonstrates measurable differentiation.

Quantitative Differentiation of 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione;piperazine (CAS 4985-25-5) Against Closest Analogs


Melting Point Elevation: Thermal Stability Comparison of Phenylbutazone Piperazine vs. Phenylbutazone Free Acid

The phenylbutazone piperazine salt exhibits a markedly elevated melting point of 180°C (with decomposition) compared to phenylbutazone free acid, which melts at 104–107°C [1]. This 73–76°C increase in thermal transition temperature is characteristic of salt formation and directly reflects stronger intermolecular ionic interactions within the crystal lattice .

Pharmaceutical salt formation Thermal analysis Preformulation

Solubility Enhancement: Piperazine Salt Formation Increases Aqueous Solubility by >10-Fold Across NSAID Systems

Piperazine salt formation is a validated strategy for addressing poor aqueous solubility of NSAIDs. In systematic studies comparing piperazine salts of six different NSAIDs to their corresponding bulk drug forms, all piperazine salts demonstrated >10-fold higher solubility and faster dissolution rates in pure water at 25°C [1]. This class-level effect is attributed to piperazine's high intrinsic aqueous solubility (150 mg/mL at 25°C) and its capacity as a co-conformer in crystallographic engineering [2]. The phenylbutazone piperazine salt (CAS 4985-25-5) belongs to this established salt series with documented solubility advantage over phenylbutazone free acid (0.2 g/L at 25°C) [3].

Salt formation Solubility enhancement Dissolution rate

Crystal Structure Alteration: Distinct Molecular Geometry and Electronic Delocalization in Piperazine Complex vs. Free Acid

X-ray crystal structure determination of phenylbutazone free acid (I) and its 2:1 complex with piperazine (II) revealed significant conformational and electronic differences. The phenylbutazone molecule in the piperazine complex exhibits geometry that differs from the free acid form, accompanied by considerable electron delocalization along the C–O and C–C bonds [1]. The doubly charged cationic piperazine molecule adopts a chair conformation with nitrogen atoms positioned at the apices, establishing a distinct intermolecular interaction network absent in the free acid crystal lattice [2].

X-ray crystallography Solid-state characterization Structure-property relationship

Evidence-Based Application Scenarios for 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione;piperazine (CAS 4985-25-5)


Solid Dosage Form Development Requiring Enhanced Thermal Stability

The elevated melting point of 180°C (decomp) compared to phenylbutazone free acid (104–107°C) [1] supports processing under higher temperature conditions without compound degradation. This thermal advantage is critical for hot-melt extrusion, high-shear wet granulation with elevated drying temperatures, and formulations destined for tropical climate storage (ICH Zone IV stability requirements). Procurement of CAS 4985-25-5 is indicated when manufacturing processes exceed 100°C or when extended stability at elevated temperatures is a formulation requirement.

Aqueous Formulation Development Requiring Improved Solubility and Dissolution Rate

The >10-fold solubility enhancement demonstrated for NSAID-piperazine salts relative to bulk drug forms [2] positions CAS 4985-25-5 as a preferred starting material for oral liquid formulations, injectable preparations, or any aqueous-based drug delivery system where phenylbutazone free acid solubility (0.2 g/L at 25°C) [3] would otherwise require substantial excipient intervention. The faster dissolution rate associated with piperazine salt formation [2] further supports applications where rapid onset of action is therapeutically desirable.

Preformulation Studies and Solid-State Characterization Programs

The distinct crystal structure of the phenylbutazone-piperazine complex, with documented geometry alterations and enhanced electron delocalization along C–O and C–C bonds relative to free acid [4], makes CAS 4985-25-5 a valuable reference standard in polymorph screening, salt selection studies, and structure-property relationship investigations. Researchers requiring a well-characterized phenylbutazone salt form with published crystallographic data for comparative analysis or computational modeling should prioritize this compound.

Research on NSAID Salt Formation Strategies and Solubility Enhancement

As an exemplar of the broader class of NSAID-piperazine salts with demonstrated solubility enhancement [2], CAS 4985-25-5 serves as a model compound for studies investigating pharmaceutical salt formation, counterion selection rationale, and the relationship between salt structure and aqueous solubility. Academic and industrial research groups focused on overcoming poor drug solubility through salt/cocrystal engineering will find this compound a relevant benchmark with established comparative performance data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazinobutazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.